N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide

Anticancer NCI60 Phenotypic Screening

N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide (CAS 921475-48-1) is a synthetic small molecule belonging to the 2-ureido-thiazole class. It features a thiazole core, a urea linkage bearing a 3-chlorophenyl group, and an N-(3-acetylphenyl)acetamide side chain.

Molecular Formula C20H17ClN4O3S
Molecular Weight 428.89
CAS No. 921475-48-1
Cat. No. B2888658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide
CAS921475-48-1
Molecular FormulaC20H17ClN4O3S
Molecular Weight428.89
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C20H17ClN4O3S/c1-12(26)13-4-2-6-15(8-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-16-7-3-5-14(21)9-16/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28)
InChIKeyLYTHKHZREDNLSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide (CAS 921475-48-1) Procurement & Differentiation Guide


N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide (CAS 921475-48-1) is a synthetic small molecule belonging to the 2-ureido-thiazole class [1]. It features a thiazole core, a urea linkage bearing a 3-chlorophenyl group, and an N-(3-acetylphenyl)acetamide side chain [2]. The compound has been evaluated in the NCI single-dose anticancer screening panel, suggesting potential antiproliferative activity [3].

Why In-Class 2-Ureido-Thiazole Analogs Cannot Be Interchanged for 921475-48-1


The 2-ureido-thiazole patent class encompasses broad SAR space where minor substituent variations produce substantial shifts in potency and selectivity [1]. This specific compound combines a 3-chlorophenyl urea moiety with a 3-acetylphenyl acetamide tail, a substitution pattern not represented among the exemplified compounds in the core patent literature [2]. In closely related ureido-thiazole series, the position of the chlorine substituent (3-Cl vs. 4-Cl) and the nature of the N-aryl acetamide group have been shown to critically modulate antiproliferative activity; for example, within a related 4-phenylthiazol-2-amine scaffold, the most potent compound (31) achieved an IC50 of 0.94 ± 0.29 µM against HepG2, surpassing sorafenib (1.62 ± 0.27 µM) . Generic substitution without retention of both the 3-chlorophenyl and 3-acetylphenyl features therefore risks loss of the specific activity profile that defines this compound's research value.

Quantitative Differentiation Evidence for 921475-48-1 Relative to Comparators


NCI Single-Dose Anticancer Screening: Multi-Cell-Line Activity Profile

The target compound was evaluated in the NCI single-dose anticancer assay at 10 µM against a panel including K-562 (leukemia), HCT-116 (colon), HT29 (colon), LOX IMVI (melanoma), IGROV1 (ovarian), RXF393 (renal), and MCF7 (breast) [1]. Growth inhibition percentages across this panel provide a phenotypic fingerprint that can be quantitatively compared with close analogs sharing the 2-ureido-thiazole scaffold. Compounds within this class have shown differential sensitivity profiles; for context, the related spiro-thiadiazole compound 1 achieved IC50 values of 7.01, 24.3, and 9.55 µM against RXF393, HT29, and LOX IMVI, respectively [2].

Anticancer NCI60 Phenotypic Screening

Chlorine Substituent Position (3-Cl vs. 4-Cl): Structural Differentiation from the 4-Chloro Isomer

The target compound bears a 3-chlorophenyl group on the urea moiety, distinguishing it from the commercially available 4-chloro isomer N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide [1]. Within the broader 2-ureido-thiazole SAR landscape described in US6863647, halogen position on the phenyl ring is a key determinant of biological activity; numerous exemplified compounds demonstrate that meta vs. para substitution produces distinct potency profiles against tumor cell lines [2].

Medicinal Chemistry SAR Thiazole Derivatives

2-Ureido-Thiazole Scaffold: Validated Antitumor Pharmacophore with CDK Inhibition Potential

The 2-ureido-thiazole scaffold is a recognized antitumor pharmacophore, with the foundational patent US6863647 explicitly claiming these compounds as cyclin-dependent kinase (CDK) pathway modulators useful for treating cell proliferative disorders [1]. The patent exemplifies compounds achieving selective tumor cell arrest and apoptosis with reduced toxicity compared to conventional cytotoxic agents such as 5-FU and doxorubicin [2]. This class-level mechanism differentiates 2-ureido-thiazoles from other thiazole-containing antitumor agents that operate via tubulin polymerization inhibition or DNA damage pathways, offering orthogonal target engagement for combination screens.

CDK Cell Cycle Antitumor

Optimal Application Scenarios for 921475-48-1 Based on Differentiation Evidence


NCI60 Phenotypic Anticancer Screening & Fingerprinting

This compound has established NCI single-dose screening data across 7 cancer cell lines, providing a baseline phenotypic fingerprint [1]. Laboratories conducting comparative NCI60 or similar panel screens can use this compound as a reference standard within the 2-ureido-thiazole chemotype for benchmarking the activity of newly synthesized analogs or for mechanistic deconvolution studies.

Structure-Activity Relationship (SAR) Studies on Halogen Position in Ureido-Thiazole Antitumor Agents

The 3-chlorophenyl substitution pattern provides a defined SAR probe for investigating the effect of halogen position (meta vs. para) on antitumor potency, target engagement, and selectivity [2]. This compound serves as the meta-Cl complement to the 4-Cl isomer, enabling paired SAR analysis within the 2-ureido-thiazole series [3].

CDK Pathway Modulator Screening & Hit Validation

Based on the class-level patent disclosure of 2-ureido-thiazoles as CDK pathway modulators, this compound is suitable for screening cascades aimed at identifying cell cycle-targeted agents [4]. Its use as a probe compound in CDK/cyclin biochemical assays or cell cycle arrest experiments (G1/S or G2/M checkpoint analysis) can support mechanistic validation studies where a CDK-active chemotype reference is required.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.